molecular formula C17H20N4O4S B2916149 N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide CAS No. 1021025-95-5

N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

Cat. No.: B2916149
CAS No.: 1021025-95-5
M. Wt: 376.43
InChI Key: KZUFYBHIDFWJHF-UHFFFAOYSA-N
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Description

“N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide” is a complex organic compound. It contains a pyridazine ring, which is a type of heterocyclic aromatic organic compound. It also has an amide group (-CONH2), a thioether group (-S-), and a 2,4-dimethoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyridazine ring and the amide group could have significant implications for the compound’s reactivity and stability .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyridazine ring, the amide group, and the 2,4-dimethoxyphenyl group could all potentially participate in chemical reactions .

Scientific Research Applications

Synthesis and Biological Activity of Novel Compounds

One study focuses on the synthesis of novel heterocyclic aryl monoazo organic compounds, which are utilized for dyeing polyester fabrics and investigated for their antioxidant, antitumor, and antimicrobial activities. These compounds, including derivatives like 3-amino-4,6-diphenyl-N-(5-arylazothiazol-2-yl)selenopheno[2,3-b]pyridazine-2-carboxamide, demonstrate high efficiency in vitro, suggesting their potential for various life applications including sterile and/or biologically active fabrics (Khalifa et al., 2015).

Antimicrobial and Antioxidant Properties

Another study explores the synthesis of pyridine and fused pyridine derivatives, starting from a specific hydrazinyl pyridine derivative. These compounds undergo various chemical treatments to produce triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. The newly synthesized compounds are subjected to molecular docking screenings and show antimicrobial and antioxidant activity, highlighting their potential as therapeutic agents (Flefel et al., 2018).

Heterocyclic Synthesis Using Enaminones

Research into the use of enaminones as building blocks in heterocyclic synthesis has led to new syntheses of nicotinic acid and thienopyridine derivatives. This approach involves reacting specific compounds with dimethylformamide dimethylacetal to afford dienaminone and enaminone derivatives, which are then used to yield various heterocyclic compounds. Such methodologies could be instrumental in developing new chemical entities with potential biological activities (Abdel-Khalik et al., 2004).

Modes of Action of Pyridazinone Herbicides

A study investigating the modes of action of pyridazinone herbicides found that certain substituted pyridazinone compounds inhibit photosynthesis and the Hill reaction in plants. This inhibition accounts for the phytotoxicity observed with these compounds, suggesting their utility in herbicide development. Additionally, modifications to the molecular structure of these compounds can introduce new biological properties, such as resistance to metabolic detoxication in plants and interference with chloroplast development, opening avenues for the creation of more effective and selective agricultural chemicals (Hilton et al., 1969).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety precautions should always be taken when working with chemicals .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. If it has promising biological activity, for example, it could be further studied as a potential drug .

Properties

IUPAC Name

N-[6-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-4-15(22)19-14-7-8-17(21-20-14)26-10-16(23)18-12-6-5-11(24-2)9-13(12)25-3/h5-9H,4,10H2,1-3H3,(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUFYBHIDFWJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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